2-(Piperazin-1-yl)cyclohexanol

Description

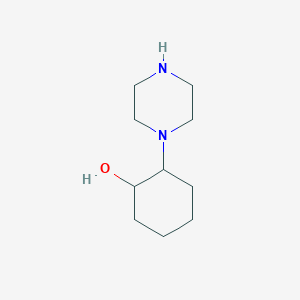

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHUZPOZJAVZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424404 | |

| Record name | 2-(Piperazin-1-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759402-42-1 | |

| Record name | 2-(Piperazin-1-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Piperazin-1-yl)cyclohexanol CAS number 759402-42-1

An In-Depth Technical Guide to 2-(Piperazin-1-yl)cyclohexanol (CAS: 759402-42-1)

Introduction

2-(Piperazin-1-yl)cyclohexanol, identified by the CAS number 759402-42-1, is a bifunctional organic molecule that serves as a valuable building block in synthetic chemistry.[1][2] Its structure incorporates a saturated cyclohexanol ring and a piperazine moiety, both of which are prevalent scaffolds in medicinal chemistry and materials science. The piperazine ring is a common pharmacophore found in numerous biologically active compounds, prized for its ability to act as a versatile linker and influence physicochemical properties such as solubility and basicity.[3][4] The cyclohexanol portion provides a rigid, three-dimensional framework and a reactive hydroxyl group for further chemical modification. This guide offers a technical overview of its properties, a plausible and detailed synthetic protocol, methods for analytical characterization, potential applications, and essential safety information for researchers and drug development professionals.

Physicochemical and Computed Properties

The utility of a chemical intermediate is largely defined by its physical and chemical properties. These parameters influence its reactivity, solubility, and potential for interaction with biological systems. The properties of 2-(Piperazin-1-yl)cyclohexanol are summarized below.

| Property | Value | Source |

| CAS Number | 759402-42-1 | [1][2][5] |

| Molecular Formula | C₁₀H₂₀N₂O | [1][2][6] |

| Molecular Weight | 184.28 g/mol | [1][2] |

| SMILES | C1CCC(C(C1)N2CCNCC2)O | [1] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | [1] |

| LogP (Computed) | 0.1951 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

| Purity (Typical) | ≥95-98% | [1][5] |

| Storage Conditions | Sealed in dry, 2-8°C | [1][2][6] |

The computed LogP value suggests a relatively balanced hydrophilic-lipophilic character, while the TPSA and hydrogen bond counts indicate its potential for forming interactions critical for solubility and binding in biological contexts.

Synthesis and Purification

A robust and reproducible synthetic route is paramount for the utilization of any chemical building block. A highly efficient and logical pathway to 2-(Piperazin-1-yl)cyclohexanol is through the nucleophilic ring-opening of an epoxide. This reaction is a cornerstone of organic synthesis for creating 1,2-aminoalcohols.

Synthetic Pathway: Epoxide Ring-Opening

The chosen strategy involves the reaction of cyclohexene oxide with piperazine. In this mechanism, one of the nitrogen atoms of the piperazine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This leads to the opening of the three-membered ring and the formation of the C-N bond. A subsequent protonation step, typically from the solvent or during aqueous workup, yields the final hydroxyl group. Using an excess of piperazine can minimize the formation of the N,N'-disubstituted byproduct.

Experimental Protocol: Synthesis

This protocol describes the synthesis on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (25.8 g, 0.3 mol, 3 equivalents).

-

Solvent Addition: Add absolute ethanol (100 mL) to the flask and stir until the piperazine is fully dissolved.

-

Reactant Addition: Slowly add cyclohexene oxide (9.81 g, 0.1 mol, 1 equivalent) to the stirring solution. The addition may be slightly exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Extraction: Dissolve the residue in 100 mL of dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product is typically purified by column chromatography to achieve high purity (>98%).

-

Column Preparation: Prepare a silica gel column (SiO₂, 60-200 μm) using a suitable solvent system. A gradient elution is often effective.[4] A common mobile phase starts with 100% dichloromethane (DCM) and gradually introduces methanol (MeOH), for example, a gradient of 0% to 10% MeOH in DCM.

-

Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Run the gradient elution, collecting fractions of 10-20 mL.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(Piperazin-1-yl)cyclohexanol as a pure solid or viscous oil.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. This self-validating system ensures that the material meets the standards required for subsequent research and development.

Predicted Spectroscopic Data

The following data are predicted based on the known structure and are essential for confirming the product's identity. Experimental values should be compared against these predictions.

| Analysis Type | Predicted Data | Rationale / Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ ~3.4-3.6 (m, 1H, -CHOH), δ ~2.8-3.0 (m, 4H, piperazine -CH₂-), δ ~2.4-2.6 (m, 4H, piperazine -CH₂-), δ ~2.2-2.4 (m, 1H, -CH-N), δ ~1.0-2.0 (m, 8H, cyclohexyl -CH₂-), Broad singlet for -OH and -NH protons. | The spectrum should show distinct regions for the cyclohexyl protons, the non-equivalent piperazine protons, and the methine protons adjacent to the oxygen and nitrogen atoms. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~70-75 (-CHOH), δ ~60-65 (-CHN-), δ ~50-55 (piperazine C-N), δ ~45-50 (piperazine C-N), δ ~20-35 (cyclohexyl carbons). | Expect ~7 unique carbon signals, with the carbons attached to heteroatoms appearing most downfield. |

| FTIR (KBr Pellet) | 3400-3200 cm⁻¹ (broad, O-H, N-H stretch), 2930-2850 cm⁻¹ (strong, C-H stretch), 1100-1000 cm⁻¹ (C-O stretch), ~1130 cm⁻¹ (C-N stretch). | The presence of a broad peak above 3200 cm⁻¹ is a strong indicator of the alcohol and secondary amine functional groups.[7] |

| Mass Spec. (EI) | m/z (%): 184 (M⁺), 167 (M⁺ - OH), 99 (piperazinyl-cyclohexene fragment), 85 (piperazine fragment). | The molecular ion peak at m/z 184 confirms the molecular weight.[7] Fragmentation patterns can further validate the structure. |

Standard Operating Procedure: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[8]

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz).[8]

-

Data Acquisition: For ¹H NMR, use a standard single-pulse experiment with 16-64 scans. For ¹³C NMR, use a proton-decoupled pulse sequence with 1024 or more scans.[8]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H).[3]

Applications in Research and Development

2-(Piperazin-1-yl)cyclohexanol is primarily utilized as an intermediate or scaffold in the synthesis of more complex molecules, particularly for pharmaceutical applications.

-

Scaffold for Drug Discovery: The molecule possesses two key reactive sites: the secondary amine in the piperazine ring and the hydroxyl group on the cyclohexane ring. These can be selectively functionalized to build a library of diverse compounds for high-throughput screening. For example, the secondary amine can undergo reactions like N-arylation, N-alkylation, or amidation, while the hydroxyl group can be esterified or etherified.

-

Neurological Disease Research: Piperazine derivatives are integral to many centrally acting agents. The synthesis of derivatives of similar structures has been explored for potential antiparkinsonian activity, highlighting the value of the piperazine-terpene scaffold in neuropharmacology.[3][4]

-

Versatile Pharmacophore: The piperazine moiety is a well-established pharmacophore that can improve the pharmacokinetic profile of drug candidates.[3][4] Introducing this group via a building block like 2-(Piperazin-1-yl)cyclohexanol can be a key step in developing new therapeutic agents.

Safety and Handling

Proper handling is crucial to ensure laboratory safety. The following information is based on available data for the compound and its structural components, such as cyclohexanol and piperazine.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Handling: Use only in a well-ventilated area or a chemical fume hood.[12] Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2][12]

References

-

Podturkina, A.V., Li-Zhulanov, N.S., Volcho, K.P., & Salakhutdinov, N.F. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molbank, 2023, M1546. [Link]

- Google Patents. (n.d.). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.

-

ResearchGate. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Retrieved January 17, 2026, from [Link]

-

ChemBK. (n.d.). 2-PIPERAZIN-1-YL-CYCLOHEXANOL. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-[4-(2,5-Dimethyl-phenyl)-piperazin-1-yl]-cyclohexanol. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.

-

Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved January 17, 2026, from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved January 17, 2026, from [Link]

-

PENTA s.r.o. (2025). Cyclohexanol - SAFETY DATA SHEET. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Isopropylcyclohexan-1-ol. Retrieved January 17, 2026, from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Isobornyl cyclohexanol. Retrieved January 17, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 759402-42-1|2-(Piperazin-1-yl)cyclohexanol|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. chembk.com [chembk.com]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Piperazin-1-yl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 2-(piperazin-1-yl)cyclohexanol. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its three-dimensional architecture is paramount for predicting its physicochemical properties, biological activity, and interactions with target macromolecules. This document synthesizes fundamental principles of stereochemistry with advanced analytical and computational methodologies to offer a detailed perspective on the conformational isomerism, stereoelectronic effects, and the pivotal role of intramolecular hydrogen bonding in dictating the preferred spatial arrangement of this compound. Experimental protocols for nuclear magnetic resonance (NMR) spectroscopy and computational modeling are detailed to provide a practical framework for researchers.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional shape of a molecule is intrinsically linked to its function. In drug development, the specific conformation a molecule adopts can determine its ability to bind to a biological target, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile. 2-(Piperazin-1-yl)cyclohexanol, with its combination of a flexible cyclohexane ring, a bulky piperazine moiety, and a hydrogen-bonding hydroxyl group, presents a fascinating case study in conformational analysis. The interplay of these structural features gives rise to a complex energy landscape with multiple possible conformations. Identifying the most stable, low-energy conformers is crucial for rational drug design and lead optimization. This guide will delve into the stereochemical intricacies of this molecule, providing a foundational understanding for its application in scientific research.

Molecular Structure and Stereoisomerism

The systematic IUPAC name for the molecule is 2-(piperazin-1-yl)cyclohexan-1-ol. Its molecular formula is C10H20N2O.[1] The structure features a cyclohexane ring substituted at adjacent carbons (C1 and C2) with a hydroxyl (-OH) group and a piperazin-1-yl group.

Chirality and Stereoisomers

The presence of two chiral centers at C1 and C2 means that 2-(piperazin-1-yl)cyclohexanol can exist as different stereoisomers. Specifically, it can exist as two pairs of enantiomers: (1R,2R) and (1S,2S) which form the trans diastereomer, and (1R,2S) and (1S,2R) which form the cis diastereomer.

The relative orientation of the hydroxyl and piperazinyl groups defines the cis and trans isomers. In the cis isomer, both substituents are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. These diastereomers have distinct physical and chemical properties, including different conformational preferences and biological activities.

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions.

Chair Conformations and Ring Inversion

The chair conformation can undergo a "ring flip" to an alternative chair conformation, during which axial substituents become equatorial and vice versa. For 1,2-disubstituted cyclohexanes, the relative stability of the two chair conformers is a critical aspect of their conformational analysis.

Steric Considerations and the A-Value

Generally, bulky substituents are more stable in the equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial hydrogens on the same side of the ring. The energy difference between the axial and equatorial conformers is known as the A-value. The piperazinyl group is significantly bulkier than the hydroxyl group, and therefore, there is a strong preference for it to occupy an equatorial position.

Conformational Preferences of cis and trans Isomers

-

trans-2-(Piperazin-1-yl)cyclohexanol: The trans isomer can exist in two chair conformations: diequatorial (e,e) and diaxial (a,a). Due to the large steric bulk of the piperazinyl group, the diequatorial conformer, where both the hydroxyl and piperazinyl groups are in equatorial positions, is expected to be significantly more stable than the diaxial conformer.

-

cis-2-(Piperazin-1-yl)cyclohexanol: The cis isomer exists as a pair of rapidly interconverting chair conformers, one with an axial hydroxyl group and an equatorial piperazinyl group (a,e), and the other with an equatorial hydroxyl group and an axial piperazinyl group (e,a). Given the strong preference for the bulky piperazinyl group to be equatorial, the conformer with an axial hydroxyl and an equatorial piperazinyl group is predicted to be the more stable of the two.

The Pivotal Role of Intramolecular Hydrogen Bonding

A key feature influencing the conformational landscape of 2-(piperazin-1-yl)cyclohexanol is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and one of the nitrogen atoms of the piperazine ring. This non-covalent interaction can significantly stabilize certain conformations.

The Nature of the Hydrogen Bond

The hydroxyl group can act as a hydrogen bond donor, while the lone pair of electrons on either the N1 or N4 nitrogen of the piperazine ring can act as a hydrogen bond acceptor. The formation of this intramolecular hydrogen bond creates a five-membered ring, which can lock the molecule into a specific conformation.

Influence on Conformational Equilibrium

The presence of a strong intramolecular hydrogen bond can shift the conformational equilibrium. For instance, in the trans isomer, while the diequatorial conformation is sterically favored, an intramolecular hydrogen bond can only form in the diaxial conformation. However, the energetic penalty of placing the bulky piperazine group in an axial position is likely to outweigh the stabilization from the hydrogen bond in non-polar solvents.

In the more stable conformer of the cis isomer (axial -OH, equatorial piperazinyl), an intramolecular hydrogen bond can readily form between the axial hydroxyl group and the piperazinyl nitrogen. This interaction would further stabilize this conformation.

Solvent Effects

The strength and prevalence of intramolecular hydrogen bonding are highly dependent on the solvent. In polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules can compete with and disrupt the intramolecular hydrogen bond.[2] Conversely, in non-polar solvents, intramolecular hydrogen bonding is more likely to be a dominant stabilizing force.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough understanding of the conformational preferences of 2-(piperazin-1-yl)cyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution.

-

Proton (¹H) NMR: The coupling constants (J-values) between adjacent protons on the cyclohexane ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the relative orientation of the substituents and determine the predominant chair conformation. For example, a large coupling constant between the protons on C1 and C2 would indicate a diaxial relationship, while a smaller coupling constant would suggest an axial-equatorial or diequatorial arrangement.

-

Carbon (¹³C) NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to their conformational environment.

-

Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of ring inversion and calculate the thermodynamic parameters for the conformational equilibrium.

-

Sample Preparation: Dissolve a few milligrams of 2-(piperazin-1-yl)cyclohexanol in a suitable deuterated solvent (e.g., CDCl₃ for non-polar conditions, CD₃OD for polar conditions) in an NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

-

Spectral Analysis:

-

Identify the signals corresponding to the protons on C1 and C2. These will typically be multiplets.

-

Carefully measure the coupling constants between these protons.

-

Use the magnitude of the J-values to infer the dihedral angles and thus the preferred conformation.

-

Computational Modeling

Computational chemistry provides a powerful means to explore the conformational energy landscape of a molecule.

-

Molecular Mechanics (MM): MM methods use classical force fields to rapidly calculate the potential energy of different conformations. This is an excellent method for performing a broad conformational search to identify low-energy conformers.

-

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to refine the energies and geometries of the conformers identified by molecular mechanics. QM calculations are particularly important for accurately modeling the energetics of intramolecular hydrogen bonds.

Caption: A typical workflow for the computational conformational analysis of 2-(piperazin-1-yl)cyclohexanol.

Summary of Conformational Preferences

The following table summarizes the predicted conformational preferences for the stereoisomers of 2-(piperazin-1-yl)cyclohexanol based on steric and electronic considerations.

| Isomer | More Stable Conformer | Key Stabilizing/Destabilizing Factors |

| trans | Diequatorial (e,e) | - Minimizes steric hindrance (1,3-diaxial interactions). - The bulky piperazinyl group is in the favored equatorial position. |

| cis | Axial-OH, Equatorial-piperazinyl (a,e) | - The bulky piperazinyl group is in the favored equatorial position. - Allows for the formation of a stabilizing intramolecular hydrogen bond. |

Conclusion: Implications for Drug Design

A detailed understanding of the molecular structure and conformational preferences of 2-(piperazin-1-yl)cyclohexanol is indispensable for its effective utilization in drug discovery. The strong preference for the piperazinyl group to occupy an equatorial position and the potential for intramolecular hydrogen bonding are the dominant forces shaping its three-dimensional structure. The insights provided in this guide, along with the detailed experimental and computational protocols, offer a robust framework for researchers to predict and analyze the behavior of this and related molecules. By elucidating the most stable conformations, scientists can better design molecules with optimized binding affinities, improved pharmacokinetic properties, and ultimately, enhanced therapeutic potential.

References

-

Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351. [Link]

-

ChemBK. (n.d.). 2-PIPERAZIN-1-YL-CYCLOHEXANOL. Retrieved from [Link]

-

Alex, A., Millan, D. S., Perez, M., Wakenhut, F., & Whitlock, G. A. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 2(7), 669-674. [Link]

-

Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Pacific Journal of Science and Technology, 23(2), 113-121. [Link]

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

Carneiro, T. M., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(32), 4797-4805. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V CONTENTS • Non-Geminal Disubstituted Cyclohexanes. [Link]

-

Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. [Link]

-

NIST. (n.d.). trans-2-Aminocyclohexanol. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(Piperazin-1-yl)cyclohexanol from Cyclohexene Oxide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Piperazin-1-yl)cyclohexanol, a valuable β-amino alcohol intermediate, through the nucleophilic ring-opening of cyclohexene oxide with piperazine. The document delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses the critical parameters influencing reaction efficiency and product yield. Methodologies for product purification and characterization are outlined to ensure a self-validating workflow. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for synthesizing this important molecular scaffold.

Introduction: The Significance of β-Amino Alcohols

β-amino alcohols are a privileged structural motif found in a vast array of biologically active compounds, chiral auxiliaries, and pharmaceutical agents.[1][2] Their vicinal amino and hydroxyl functional groups provide key hydrogen bonding interactions crucial for molecular recognition at biological targets. 2-(Piperazin-1-yl)cyclohexanol, incorporating both a piperazine ring and a cyclohexanol backbone, serves as a versatile building block in medicinal chemistry. The piperazine moiety is the third most common nitrogen heterocycle in FDA-approved drugs, valued for its ability to improve physicochemical properties such as solubility and to serve as a linker to other pharmacophores.[3]

The most direct and atom-economical route to 2-(Piperazin-1-yl)cyclohexanol is the aminolysis of cyclohexene oxide.[4] This reaction involves the nucleophilic attack of piperazine on the epoxide ring, a fundamental transformation in organic synthesis that allows for the stereocontrolled installation of two vicinal functional groups.[5] This guide will explore the nuances of this synthesis, providing the technical depth required for successful and optimized execution.

Reaction Mechanism: The SN2 Ring-Opening of an Epoxide

The reaction between cyclohexene oxide and piperazine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The inherent strain of the three-membered epoxide ring makes its carbon atoms electrophilic and susceptible to attack by nucleophiles.

Key Mechanistic Steps:

-

Nucleophilic Attack: A nitrogen atom of the piperazine molecule, acting as the nucleophile, performs a backside attack on one of the electrophilic carbon atoms of the epoxide ring.[6]

-

Ring-Opening: This attack forces the carbon-oxygen bond of the epoxide to break, relieving the ring strain. The reaction proceeds with an inversion of stereochemistry at the center of attack.

-

Proton Transfer: The resulting negatively charged oxygen (alkoxide) is subsequently protonated, typically by a protic solvent or during aqueous work-up, to yield the final hydroxyl group.

This process results in a trans-diaxial orientation of the attacking nucleophile and the newly formed hydroxyl group in the initial chair-like transition state, which then flips to the more stable trans-diequatorial conformation of the final product.

The reaction can be performed without a catalyst, but its rate and efficiency are often enhanced by the presence of an activator. Lewis acids (e.g., ZnCl₂, Al(OTf)₃) can coordinate to the epoxide oxygen, further polarizing the C-O bonds and making the carbons more electrophilic.[7][8] Similarly, Brønsted acids or protic solvents like water can protonate the epoxide oxygen, making it a better leaving group and facilitating the ring-opening process.[9][10]

Sources

- 1. mdpi.com [mdpi.com]

- 2. growingscience.com [growingscience.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Al(OTf)(3)-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to Determining the Aqueous and Organic Solubility Profile of 2-(Piperazin-1-yl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo efficacy. This technical guide provides a comprehensive framework for determining the solubility profile of 2-(Piperazin-1-yl)cyclohexanol, a molecule of interest in medicinal chemistry. In the absence of extensive published data for this specific compound, this document serves as a detailed methodological guide. It outlines the foundational principles of solubility, provides step-by-step protocols for robust experimental determination using the gold-standard shake-flask method, and details the necessary analytical quantification techniques. The guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that researchers can generate reliable, reproducible, and meaningful solubility data for this and similar piperazine-containing compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of drug development. For an orally administered drug, dissolution is the first and often rate-limiting step for absorption. Poor aqueous solubility can lead to low bioavailability, high inter-subject variability, and a failure to achieve therapeutic concentrations, ultimately leading to the termination of promising drug candidates.[1]

Therefore, a comprehensive understanding of a compound's solubility profile across a range of relevant media is essential. This includes:

-

Aqueous Solubility: Determining solubility in buffers across the physiological pH range (typically pH 1.2 to 6.8) is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to classify a drug substance and support biowaivers.[2][3][4]

-

Organic Solvent Solubility: Data in various organic solvents are crucial for designing crystallization processes, developing analytical methods, and creating suitable formulations for preclinical and clinical studies.

This guide focuses on providing the experimental framework to thoroughly characterize the solubility of 2-(Piperazin-1-yl)cyclohexanol.

Physicochemical Properties of 2-(Piperazin-1-yl)cyclohexanol

Understanding the molecule's intrinsic properties is key to predicting its solubility behavior and designing appropriate analytical methods.

| Property | Value / Information | Source |

| Molecular Formula | C₁₀H₂₀N₂O | [5][6] |

| Molecular Weight | 184.28 g/mol | [5][6] |

| Structure | A cyclohexane ring substituted with a hydroxyl (-OH) group and a piperazin-1-yl group. | N/A |

| Predicted LogP | 0.1951 | [6] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Functional Groups | Secondary alcohol, Secondary amine, Tertiary amine. | N/A |

| pKa (Predicted) | The piperazine moiety contains two nitrogen atoms with different basicities. The secondary amine is expected to be more basic than the tertiary amine due to steric hindrance. The hydroxyl group is weakly acidic. Precise pKa values would need to be experimentally determined. | N/A |

Interpretation of Properties: The presence of a hydroxyl group and two amine functionalities suggests the molecule can participate in hydrogen bonding, which would enhance solubility in polar protic solvents like water and alcohols.[7][8] The two basic nitrogen atoms mean that the compound's aqueous solubility will be highly dependent on pH.[9] At pH values below its pKa, the amines will be protonated, forming cationic species that are generally much more water-soluble. The moderate LogP value suggests some lipophilicity, indicating potential solubility in less polar organic solvents as well.[10]

Experimental Design for Solubility Determination

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[11] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to allow the system to reach equilibrium.[12]

Selection of Solvents

A diverse panel of solvents should be selected to build a comprehensive profile.

-

Aqueous Buffers (ICH Guidelines): To assess biopharmaceutical properties, solubility should be determined at 37 ± 1°C in at least three aqueous buffers covering the physiological range.[2][3][4]

-

pH 1.2 (simulated gastric fluid)

-

pH 4.5

-

pH 6.8 (simulated intestinal fluid)

-

-

Organic Solvents: A range of organic solvents with varying polarities should be tested at a standard temperature (e.g., 25°C).

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Acetone, Dichloromethane (DCM)

-

Non-Polar: Toluene, Heptane

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocols

Protocol: Shake-Flask Solubility Determination

This protocol is adapted from established methods and best practices.[11][12][13]

Materials:

-

2-(Piperazin-1-yl)cyclohexanol (solid)

-

Selected aqueous buffers and organic solvents

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector or equivalent analytical instrument

Procedure:

-

Preparation: Add a precisely measured volume (e.g., 2 mL) of the desired solvent to a glass vial.

-

Addition of Compound: Add an excess amount of solid 2-(Piperazin-1-yl)cyclohexanol to the vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is to add enough compound to achieve a concentration of at least 2-10 mg/mL.[12]

-

Equilibration: Cap the vials securely and place them in an orbital shaker set to a constant temperature (37°C for aqueous, 25°C for organic) and agitation speed (e.g., 300 RPM).[13] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours.[13] A preliminary time-course experiment can determine the minimum time to reach a plateau concentration.

-

Phase Separation: After equilibration, visually confirm that excess solid is still present.[13] Remove the vials and allow them to stand briefly for heavy solids to settle. To separate the saturated supernatant from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particulates.[13]

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration.

-

pH Measurement (for aqueous samples): For aqueous buffers, the pH of the final saturated solution should be measured to ensure it has not shifted significantly during the experiment.[4][12]

Protocol: Analytical Quantification by HPLC-UV

Since the piperazine nucleus lacks a strong native chromophore, quantification of 2-(Piperazin-1-yl)cyclohexanol may require derivatization or sensitive detection methods.[14] However, for solubility determination where concentrations are often higher, direct UV detection at low wavelengths (e.g., 200-215 nm) may be feasible. A more robust method involves derivatization.[14][15]

A. Direct HPLC-UV Method (Hypothetical)

-

Instrumentation: HPLC with UV/DAD detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water).

-

Flow Rate: 1.0 mL/min.[14]

-

Detection Wavelength: 210 nm.

-

Calibration: Prepare a series of standard solutions of 2-(Piperazin-1-yl)cyclohexanol of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity (R² > 0.995).

B. Derivatization for Enhanced Sensitivity (if required)

If direct detection is not sensitive enough, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used, which reacts with the secondary amine to form a UV-active product.[14][15]

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear, tabular format. The following table is a hypothetical example of how the results for 2-(Piperazin-1-yl)cyclohexanol might be presented.

Table 1: Hypothetical Solubility Profile of 2-(Piperazin-1-yl)cyclohexanol

| Solvent System | Temperature (°C) | Final pH (Aqueous Only) | Solubility (mg/mL) | Solubility (µg/mL) | Classification |

| Aqueous Buffers | |||||

| pH 1.2 Buffer | 37 | 1.21 | >20.0 | >20,000 | Very Soluble |

| pH 4.5 Buffer | 37 | 4.52 | 15.8 | 15,800 | Freely Soluble |

| pH 6.8 Buffer | 37 | 6.79 | 4.5 | 4,500 | Soluble |

| Water | 25 | 8.9 (est.) | 2.1 | 2,100 | Sparingly Soluble |

| Organic Solvents | |||||

| Methanol | 25 | N/A | >50.0 | >50,000 | Very Soluble |

| Ethanol | 25 | N/A | 35.2 | 35,200 | Very Soluble |

| Acetonitrile | 25 | N/A | 1.5 | 1,500 | Sparingly Soluble |

| Dichloromethane | 25 | N/A | 0.8 | 800 | Slightly Soluble |

| Toluene | 25 | N/A | <0.1 | <100 | Very Slightly Soluble |

| Heptane | 25 | N/A | <0.01 | <10 | Practically Insoluble |

Note: Data are purely illustrative. USP solubility classifications are used.

Interpretation of Hypothetical Data:

-

The data clearly show the pH-dependent solubility typical of a basic compound, with solubility decreasing as the pH increases and the molecule becomes less protonated.

-

Excellent solubility in polar protic solvents like methanol and ethanol is observed, consistent with the molecule's ability to form hydrogen bonds.

-

Solubility decreases significantly as solvent polarity decreases, with very low solubility in non-polar hydrocarbon solvents like toluene and heptane.

Conclusion

This guide provides a comprehensive and scientifically grounded methodology for determining the solubility profile of 2-(Piperazin-1-yl)cyclohexanol. By following the detailed protocols for the shake-flask method and employing a validated analytical technique, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development process. A thorough characterization of solubility is not merely a data collection exercise; it is a fundamental investigation into the physicochemical nature of a compound that underpins all future formulation and development efforts.

References

- Benchchem. (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.

- ChemBK. (n.d.). 2-PIPERAZIN-1-YL-CYCLOHEXANOL.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Journal of Pharmacy and Bioallied Sciences. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization.

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.

- ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”.

- National Institutes of Health. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.

- National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Quora. (2017). How do you perform the shake flask method to determine solubility?.

- ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.

- Solubility of Things. (n.d.). 2-Piperazinylethanol.

- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.

- ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.

- ChemScene. (n.d.). 2-(Piperazin-1-yl)cyclohexan-1-ol.

- Quora. (2018). Are amines soluble in organic solvents?.

- BYJU'S. (n.d.). Physical Properties of Amines.

- Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines.

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. chembk.com [chembk.com]

- 6. chemscene.com [chemscene.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. quora.com [quora.com]

- 11. tandfonline.com [tandfonline.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. quora.com [quora.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical and Computational Investigation of 2-(Piperazin-1-yl)cyclohexanol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including enhanced solubility and oral bioavailability.[2] When coupled with a cyclohexanol ring, as in 2-(Piperazin-1-yl)cyclohexanol (CAS No. 759402-42-1)[1][4][5][6][7], the resulting structure presents a compelling candidate for drug discovery, offering a rich stereochemical landscape and multiple points for interaction with biological targets. Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and antimicrobial effects.[3][8][9][10] This guide provides a comprehensive framework for the theoretical and computational characterization of 2-(Piperazin-1-yl)cyclohexanol, outlining a systematic approach from fundamental conformational analysis to advanced molecular simulations, thereby enabling a deeper understanding of its potential as a therapeutic agent.

Introduction: The Rationale for Computational Scrutiny

2-(Piperazin-1-yl)cyclohexanol is a molecule of significant interest in drug discovery due to the established pharmacological importance of its constituent fragments. The piperazine ring is a common pharmacophore in centrally active agents[3], while the cyclohexanol moiety provides a stereochemically defined scaffold that can influence binding affinity and selectivity. The combination of these two groups in a single molecule creates a platform for the development of novel therapeutics.

This technical guide is designed to provide researchers with a comprehensive, step-by-step approach to the theoretical and computational analysis of 2-(Piperazin-1-yl)cyclohexanol. By leveraging a suite of in silico techniques, from quantum mechanical calculations to molecular dynamics simulations, we can predict and understand the molecule's behavior at an atomic level. This knowledge is crucial for rational drug design, enabling the optimization of lead compounds and the prediction of their biological activity.

Molecular Structure and Physicochemical Properties

A foundational step in the computational analysis of any molecule is the thorough characterization of its basic properties. For 2-(Piperazin-1-yl)cyclohexanol, these are summarized below.

| Property | Value | Source |

| CAS Number | 759402-42-1 | [1][4][5][6][7] |

| Molecular Formula | C₁₀H₂₀N₂O | [1][4][6] |

| Molecular Weight | 184.28 g/mol | [1][6] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | [1] |

| Predicted LogP | 0.1951 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

These properties provide initial insights into the molecule's potential for oral bioavailability and membrane permeability, guiding further computational and experimental work.

Conformational Analysis: A Prerequisite for Understanding Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For 2-(Piperazin-1-yl)cyclohexanol, the conformational landscape is determined by the interplay of the piperazine and cyclohexanol rings. The chair conformation is the most stable for cyclohexane rings[11], and the substituents can adopt either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions, particularly 1,3-diaxial interactions, which are generally disfavored for bulky substituents.[11]

For piperazine rings, the N-H group typically prefers an equatorial position.[12] In the case of 2-substituted piperazines, the axial conformation can be favored, and this preference can be further stabilized by intramolecular hydrogen bonding.[13]

Workflow for Conformational Analysis

A systematic conformational analysis of 2-(Piperazin-1-yl)cyclohexanol can be performed using quantum mechanical methods, such as Density Functional Theory (DFT).

Caption: Workflow for conformational analysis of 2-(Piperazin-1-yl)cyclohexanol.

Quantum Chemical Calculations: Delving into Electronic Properties

DFT calculations provide a powerful means to investigate the electronic structure of a molecule, offering insights into its reactivity and potential interactions with biological targets.

Key DFT-Derived Descriptors

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and hyperconjugative interactions within the molecule, which can influence its stability and conformation.

Protocol for DFT Calculations

Objective: To calculate the optimized geometry, vibrational frequencies, and electronic properties of 2-(Piperazin-1-yl)cyclohexanol.

Software: Gaussian, ORCA, or other quantum chemistry packages.

Methodology:

-

Input File Preparation:

-

Create a 3D structure of the desired conformer of 2-(Piperazin-1-yl)cyclohexanol.

-

Specify the level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Define the calculation type: Opt for geometry optimization and Freq for frequency calculations.

-

-

Execution:

-

Run the calculation on a suitable computational resource.

-

-

Analysis of Results:

-

Verify that the geometry optimization has converged and that there are no imaginary frequencies, confirming a true energy minimum.

-

Extract the optimized coordinates, electronic energies, and thermodynamic data.

-

Visualize the HOMO, LUMO, and MEP surfaces using visualization software like GaussView or Avogadro.

-

Molecular Docking: Predicting Binding to a Target Protein

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This is a critical step in structure-based drug design.

General Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Molecular Docking Protocol

Objective: To predict the binding mode of 2-(Piperazin-1-yl)cyclohexanol to a hypothetical target protein.

Software: AutoDock Tools, AutoDock Vina, PyMOL or UCSF Chimera.

Methodology:

-

Protein Preparation:

-

Download the protein structure from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign charges using AutoDock Tools.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Generate a 3D structure of the lowest energy conformer of 2-(Piperazin-1-yl)cyclohexanol.

-

Assign Gasteiger charges and define rotatable bonds in AutoDock Tools.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the search space for docking by creating a grid box that encompasses the active site of the protein.

-

-

Docking Execution:

-

Use AutoDock Vina to perform the docking calculation, specifying the prepared protein, ligand, and grid parameters.

-

-

Results Analysis:

-

Analyze the output file to identify the binding poses with the lowest binding energies.

-

Visualize the protein-ligand interactions for the best poses using PyMOL or Chimera to identify key interactions such as hydrogen bonds and hydrophobic contacts.

-

Molecular Dynamics Simulations: Capturing the Dynamic Nature of Molecular Interactions

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the protein-ligand complex over time.

Protocol for MD Simulations

Objective: To evaluate the stability of the docked complex of 2-(Piperazin-1-yl)cyclohexanol and a target protein.

Software: GROMACS or AMBER.

Methodology:

-

System Preparation:

-

Prepare the topology and coordinate files for the protein-ligand complex.

-

Place the complex in a simulation box of appropriate size and shape.

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes in the initial system.

-

-

Equilibration:

-

Perform a two-phase equilibration (NVT and NPT) to bring the system to the desired temperature and pressure.

-

-

Production MD:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for the system to reach equilibrium and for meaningful analysis.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and protein-ligand hydrogen bonds over time.

-

Quantitative Structure-Activity Relationship (QSAR): Linking Molecular Structure to Biological Activity

QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[14]

QSAR Modeling Workflow

Caption: A typical workflow for developing a QSAR model.

Synthesis and Spectroscopic Characterization

While this guide focuses on theoretical and computational methods, it is imperative to ground these studies in experimental reality. A plausible synthetic route for 2-(Piperazin-1-yl)cyclohexanol involves the reaction of cyclohexene oxide with piperazine. A similar approach has been used for the synthesis of related compounds.[15]

Predicted spectroscopic data, based on the principles of NMR, IR, and mass spectrometry, can serve as a valuable reference for the experimental characterization of the synthesized compound.[16]

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for the investigation of 2-(Piperazin-1-yl)cyclohexanol. By systematically applying the described computational methodologies, researchers can gain a deep understanding of its conformational preferences, electronic properties, and potential interactions with biological targets. These theoretical insights are invaluable for guiding the synthesis, experimental testing, and optimization of this promising scaffold in the pursuit of novel therapeutics. Future work should focus on the synthesis and experimental validation of the computational predictions, as well as the exploration of a broader range of biological targets to fully elucidate the therapeutic potential of 2-(Piperazin-1-yl)cyclohexanol and its derivatives.

References

-

In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PubMed. Available at: [Link]

-

In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PMC - NIH. Available at: [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. Available at: [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. Available at: [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. Available at: [Link]

-

2-PIPERAZIN-1-YL-CYCLOHEXANOL. ChemBK. Available at: [Link]

-

Cyclohexanol. Wikipedia. Available at: [Link]

-

Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available at: [Link]

-

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. Available at: [Link]

-

Synthesis of Cyclohexyl 6-O-Trityl-alpha-D-Threo-Hexopyranosid-4-ulo-(2,3:3',4')-2-Pyrazoline. ResearchGate. Available at: [Link]

-

2-PIPERAZIN-1-YL-CYCLOHEXANOL. ChemBK. Available at: [Link]

-

Cyclohexanol | C6H11OH | CID 7966. PubChem - NIH. Available at: [Link]

-

QSAR, molecular docking, molecular dynamics and DFT-based design of novel Quinoline-2-yl (piperazin-1-yl) inhibitors of hepatitis C virus | Request PDF. ResearchGate. Available at: [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

-

Conformational analysis of 2-substituted piperazines. PubMed. Available at: [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. Available at: [Link]

-

Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. PubMed Central. Available at: [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery | Bentham Science. Bentham Science. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

-

Quantum computational, spectroscopic, topological investigations and molecular docking studies on piperazine derivatives: A comparative study on Ethyl, Benzene and Furan sulfonyl Piperazine. OUCI. Available at: [Link]

-

DFT, QSAR AND DOCKING STUDIES ON 2-[5-(ARYLOXYMETHYL)-1, 3, 4- OXADIAZOL-2-YLSULFANYL] ACETIC ACIDS DERIVATIVES AGAINST E. COLI. Available at: [Link]

-

Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity. ResearchGate. Available at: [Link]

-

Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI. Available at: [Link]

- US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents.

-

Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. Available at: [Link]

-

Synthesis, structural and spectral analysis of 1-(pyrazin-2-yl) piperidin-2-ol by density functional theory | Request PDF. ResearchGate. Available at: [Link]

-

Effect of synthesized cyclohexanol derivatives using L-menthol as a lead compound on the percutaneous absorption of ketoprofen. PubMed. Available at: [Link]

-

2-Isopropylcyclohexan-1-ol | C9H18O | CID 95331. PubChem - NIH. Available at: [Link]

-

Conjugation and hyperconjugation in conformational analysis of cyclohexene derivatives containing an exocyclic double bond. PubMed. Available at: [Link]

-

The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. MDPI. Available at: [Link]

-

3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available at: [Link]

-

Synthesis, optimization, DFT/TD-DFT and COX/LOX docking of new Schiff base N'-((9-ethyl-9H-carbazol-1-yl)methylene)naphthalene-2-sulfonohydrazide. ResearchGate. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. youtube.com [youtube.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioinformaticsreview.com [bioinformaticsreview.com]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. 759402-42-1|2-(Piperazin-1-yl)cyclohexanol|BLD Pharm [bldpharm.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 10. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. neovarsity.org [neovarsity.org]

- 15. (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol | MDPI [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An Investigator's Guide to the Pharmacological Potential of 2-(Piperazin-1-yl)cyclohexanol: A Hypothesis-Driven Approach

Abstract

The compound 2-(Piperazin-1-yl)cyclohexanol presents a compelling, yet underexplored, scaffold for novel therapeutic development. This technical guide provides a comprehensive framework for the systematic investigation of its potential pharmacological activities. By deconstructing the molecule into its core components—the versatile piperazine ring and the structurally significant cyclohexanol moiety—we can formulate a series of robust, testable hypotheses. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a roadmap for initial screening and in-depth characterization. We will detail the scientific rationale behind prioritizing certain therapeutic areas, provide validated experimental protocols, and outline data interpretation strategies. Our approach emphasizes scientific integrity, causality in experimental design, and a self-validating workflow to unlock the therapeutic promise of this intriguing molecule.

Introduction: Unveiling the Potential Within a Hybrid Scaffold

The quest for novel chemical entities with therapeutic potential often leads to the exploration of hybrid molecules that combine well-established pharmacophores. 2-(Piperazin-1-yl)cyclohexanol is a prime example of such a molecule, integrating the privileged piperazine scaffold with a cyclohexanol backbone. The piperazine ring is a cornerstone of modern medicinal chemistry, found in a multitude of approved drugs with activities spanning central nervous system (CNS) disorders, inflammation, and infectious diseases.[1][2][3][4][5] Its two nitrogen atoms provide a unique combination of structural rigidity and hydrogen bonding capabilities, making it an ideal anchor for interacting with biological targets.[5]

The cyclohexanol moiety, while serving as a versatile synthetic intermediate, also contributes to the lipophilicity and three-dimensional structure of a molecule, which are critical for target engagement and pharmacokinetic properties.[6] A notable example is the analgesic tramadol, which features a substituted cyclohexanol ring essential for its mechanism of action.[7]

Given the dearth of published pharmacological data on 2-(Piperazin-1-yl)cyclohexanol itself[8][9][10], this guide adopts a hypothesis-driven strategy. We will explore the most probable pharmacological activities based on the well-documented properties of its constituent parts. The primary areas of investigation proposed are:

-

Central Nervous System (CNS) Activity: Targeting neurotransmitter receptors and transporters.

-

Anti-inflammatory Potential: Modulating key pathways in the inflammatory cascade.

-

Antimicrobial Activity: Assessing efficacy against a panel of pathogenic bacteria and fungi.

This guide will provide the scientific rationale and detailed protocols for a comprehensive preliminary assessment of 2-(Piperazin-1-yl)cyclohexanol.

Synthesis and Characterization of 2-(Piperazin-1-yl)cyclohexanol

A prerequisite for any pharmacological investigation is the reliable synthesis and thorough characterization of the compound of interest. While several chemical suppliers list 2-(Piperazin-1-yl)cyclohexanol, in-house synthesis may be necessary for larger quantities or for the creation of derivatives. A plausible synthetic route involves the reaction of cyclohexene oxide with piperazine.

General Synthetic Protocol

A common method for the synthesis of amino alcohols is the ring-opening of an epoxide with an amine. In this case, cyclohexene oxide would be reacted with piperazine.

Step-by-step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve cyclohexene oxide in a suitable solvent such as ethanol or isopropanol.

-

Addition of Piperazine: Add an excess of piperazine to the solution. The excess piperazine acts as both a nucleophile and a base to neutralize the newly formed secondary amine.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be dissolved in an aqueous acidic solution (e.g., 1M HCl) and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted cyclohexene oxide.

-

Purification: The aqueous layer is then basified with a strong base (e.g., NaOH) to deprotonate the piperazine nitrogens and the product is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Structural Verification

The identity and purity of the synthesized 2-(Piperazin-1-yl)cyclohexanol must be unequivocally confirmed using a suite of analytical techniques.

| Analytical Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of proton and carbon environments. | Characteristic peaks corresponding to the cyclohexanol and piperazine protons and carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of C₁₀H₂₀N₂O (184.28 g/mol ). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Broad O-H stretch, N-H stretch, and C-N stretches. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity (>95%). |

Investigating Potential CNS Activities

The piperazine moiety is a well-established pharmacophore in numerous CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[1][4] This is often due to its interaction with monoamine neurotransmitter systems, such as dopamine, serotonin, and norepinephrine receptors and transporters.[3][4] Therefore, a primary avenue of investigation for 2-(Piperazin-1-yl)cyclohexanol is its potential to modulate these systems.

Scientific Rationale

Many piperazine-containing drugs exhibit their CNS effects by acting as ligands for G-protein coupled receptors (GPCRs) or as inhibitors of neurotransmitter reuptake transporters. The structural features of 2-(Piperazin-1-yl)cyclohexanol, with its basic nitrogen atoms and potential for stereoisomers, make it a candidate for interacting with the binding pockets of these proteins.

Experimental Workflow: CNS Target Screening

A tiered approach is recommended, starting with broad screening and progressing to more specific functional assays.

Caption: Tiered workflow for CNS activity screening.

Detailed Protocols

Protocol 3.3.1: Radioligand Binding Assays

This protocol provides a general framework for assessing the binding affinity of 2-(Piperazin-1-yl)cyclohexanol to a target receptor or transporter.

-

Preparation of Membranes: Obtain commercially available cell membranes expressing the target of interest (e.g., HEK293 cells overexpressing the human dopamine D2 receptor).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Competition Binding: In a 96-well plate, add the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of 2-(Piperazin-1-yl)cyclohexanol.

-

Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

| Parameter | Description |

| IC₅₀ | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |

| Ki | The inhibition constant, which represents the affinity of the compound for the receptor. |

Protocol 3.3.2: Neurotransmitter Reuptake Inhibition Assay

This assay measures the ability of the compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

-

Cell/Synaptosome Preparation: Prepare rat brain synaptosomes or use cell lines stably expressing the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

-

Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of 2-(Piperazin-1-yl)cyclohexanol.

-

Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]-dopamine) to initiate uptake.

-

Incubation: Incubate for a short period at 37°C.

-

Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the amount of radioactivity taken up by the cells/synaptosomes using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Exploring Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases, and many piperazine derivatives have demonstrated anti-inflammatory effects.[11][12] The potential mechanisms are diverse, including the inhibition of pro-inflammatory cytokines and enzymes.

Scientific Rationale

The anti-inflammatory activity of some piperazine-containing compounds has been attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway, or to inhibit enzymes like cyclooxygenases (COX). Given the structural similarities, it is plausible that 2-(Piperazin-1-yl)cyclohexanol could exhibit similar properties.

Experimental Workflow: Anti-inflammatory Screening

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Protocols

Protocol 4.3.1: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This protocol assesses the ability of the compound to suppress the production of pro-inflammatory cytokines in immune cells.

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Cell Viability: First, determine the non-toxic concentration range of 2-(Piperazin-1-yl)cyclohexanol using an MTT or LDH assay.

-

Treatment: Seed the cells in a 96-well plate and pre-treat with non-toxic concentrations of the compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control.

Protocol 4.3.2: Nitric Oxide (NO) Production Assay

This assay measures the inhibition of nitric oxide, a key inflammatory mediator.

-

Follow Steps 1-4 from Protocol 4.3.1.

-

Griess Assay: Mix the collected supernatant with Griess reagent and incubate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve.

-

Data Analysis: Calculate the percentage inhibition of NO production.

| Assay | Endpoint Measured | Interpretation of Positive Result |

| ELISA | Concentration of TNF-α, IL-6 | Reduction in cytokine levels indicates potential anti-inflammatory activity. |

| Griess Assay | Nitrite concentration (as a proxy for NO) | Reduction in nitrite levels suggests inhibition of iNOS and anti-inflammatory potential. |

Assessment of Antimicrobial Activity

Piperazine derivatives have been reported to possess antibacterial and antifungal properties.[13][14] The presence of the basic piperazine ring can facilitate interactions with microbial cell membranes or intracellular targets.

Scientific Rationale

The nitrogen atoms of the piperazine ring can be protonated at physiological pH, leading to a cationic structure that can interact with the negatively charged components of microbial cell walls and membranes, potentially leading to cell lysis. Alternatively, the compound may penetrate the cell and inhibit essential enzymes.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial activity assessment.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Microorganism Panel: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 2-(Piperazin-1-yl)cyclohexanol in the broth.

-

Inoculation: Add the standardized inoculum to each well.

-

Controls: Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

| Microorganism | Gram Stain | Growth Medium |

| Staphylococcus aureus | Gram-positive | Mueller-Hinton Broth |

| Escherichia coli | Gram-negative | Mueller-Hinton Broth |

| Pseudomonas aeruginosa | Gram-negative | Mueller-Hinton Broth |

| Candida albicans | N/A (Fungus) | RPMI-1640 |

Conclusion and Future Directions